6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyano group at the 6th position and a bromine atom at the 3rd position on the pyrazolo[4,3-b]pyridine ring. Its molecular formula is C7H3BrN4, and it has a molecular weight of 223.03 g/mol .
Mechanism of Action
Target of Action
6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is a member of the heterocyclic compound group known as 1H-pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their close similarity to the purine bases adenine and guanine . .
Mode of Action
Related compounds have shown significant inhibitory activity in various biological assays
Biochemical Pathways
Given the structural similarity to purine bases, it is possible that this compound could interact with pathways involving these molecules .
Result of Action
Related compounds have shown significant inhibitory activity in various biological assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyano group is introduced using cyanogen bromide or similar reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine and cyanogen bromide .
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .
Scientific Research Applications
6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar in structure but lacks the cyano group.
3-Cyano-1H-pyrazolo[4,3-b]pyridine: Similar in structure but lacks the bromine atom.
Uniqueness: 6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the cyano and bromine groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQGKYGMLIPNJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-49-9 |
Source
|
Record name | 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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